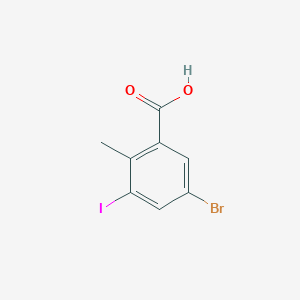

5-Bromo-3-iodo-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-methylbenzoic acid. The process begins with the bromination of 2-methylbenzoic acid to form 5-bromo-2-methylbenzoic acid. This intermediate is then subjected to iodination to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-iodo-2-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted benzoic acids.

Coupling Products: Aryl or vinyl-substituted benzoic acids are common products of Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

5-Bromo-3-iodo-2-methylbenzoic acid has several applications in scientific research:

Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-iodo-2-methylbenzoic acid in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-2-methylbenzoic acid: Similar structure but lacks the iodine atom.

5-Bromo-2-iodobenzoic acid: Similar structure but lacks the methyl group.

Uniqueness

5-Bromo-3-iodo-2-methylbenzoic acid is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions.

Actividad Biológica

5-Bromo-3-iodo-2-methylbenzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of bromine and iodine substituents on a benzoic acid framework. The molecular formula is C8H6BrIO2 with a molecular weight of approximately 340.94 g/mol. The presence of these halogens can significantly influence the compound's lipophilicity, reactivity, and biological activity.

The antibacterial action of halogenated compounds is often attributed to their ability to interfere with microbial cell wall synthesis and function. The lipophilic nature of such compounds allows them to penetrate bacterial membranes more effectively, enhancing their bioavailability and therapeutic potential. Furthermore, the presence of multiple halogens can lead to synergistic effects, increasing the overall efficacy against resistant strains.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions where 2-methylbenzoic acid is treated with bromine and iodine under controlled conditions. This process can be optimized for yield and purity through various methods, including:

- Direct Halogenation : Utilizing bromine and iodine in a solvent system to achieve selective substitution.

- Electrophilic Aromatic Substitution : Employing Lewis acids as catalysts to facilitate the introduction of halogens onto the aromatic ring.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of halogenated benzoic acids found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Vibrio harveyi and V. parahaemolyticus. The results suggested that these compounds could effectively inhibit planktonic growth and biofilm formation .

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| DIMPBA (3,5-Diiodo-2-methoxyphenylboronic acid) | 100 | 30.3 |

| FIPBA (2-Fluoro-5-iodophenylboronic acid) | 100 | 24.1 |

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) among halogenated benzoic acids revealed that varying positions and types of halogens significantly impacted biological activity. The study emphasized that compounds with both bromine and iodine showed enhanced antimicrobial properties compared to those with only one halogen present .

Propiedades

IUPAC Name |

5-bromo-3-iodo-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEJCTGTAAQGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.